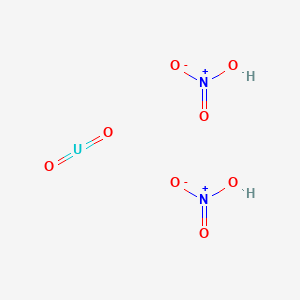
dioxouranium;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxouranium;nitric acid, also known as uranyl nitrate, is a compound formed by the reaction of uranium dioxide with nitric acid. It is a significant compound in the nuclear industry, particularly in the reprocessing of spent nuclear fuel. The compound is typically found in the form of uranyl nitrate hexahydrate, which is a yellow crystalline solid that is highly soluble in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
Dioxouranium;nitric acid is synthesized by dissolving uranium dioxide (UO₂) in concentrated nitric acid (HNO₃). The reaction is exothermic and produces uranyl nitrate (UO₂(NO₃)₂) along with water. The general reaction is as follows:
UO2+2HNO3→UO2(NO3)2+H2O
Industrial Production Methods
In industrial settings, the production of uranyl nitrate involves the dissolution of uranium ores or uranium metal in nitric acid. The process is carefully controlled to ensure complete dissolution and to manage the exothermic nature of the reaction. The resulting solution is then evaporated to crystallize uranyl nitrate hexahydrate.
化学反応の分析
Types of Reactions
Dioxouranium;nitric acid undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Uranyl nitrate can participate in redox reactions, where it can be reduced to uranium dioxide or further oxidized.
Substitution Reactions: It can undergo ligand exchange reactions where the nitrate ions are replaced by other ligands.
Hydrolysis: In aqueous solutions, uranyl nitrate can hydrolyze to form various hydroxo complexes.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, hydrazine, and other reducing agents can reduce uranyl nitrate to uranium dioxide.
Ligands: Various ligands such as phosphates, sulfates, and organic ligands can replace nitrate ions in uranyl nitrate.
Conditions: These reactions typically occur in aqueous solutions under controlled pH and temperature conditions.
Major Products
Uranium Dioxide (UO₂): Formed by the reduction of uranyl nitrate.
Uranyl Hydroxo Complexes: Formed by the hydrolysis of uranyl nitrate in water.
科学的研究の応用
Dioxouranium;nitric acid has several scientific research applications:
Nuclear Fuel Reprocessing: It is used in the extraction and purification of uranium from spent nuclear fuel.
Analytical Chemistry: Used as a reagent in various analytical techniques to detect and quantify uranium.
Radiochemistry: Employed in the study of radioactive decay and nuclear reactions.
Material Science: Used in the synthesis of uranium-based materials for various applications.
作用機序
The mechanism by which dioxouranium;nitric acid exerts its effects involves the coordination of uranyl ions (UO₂²⁺) with nitrate ions (NO₃⁻). The uranyl ion is a strong Lewis acid and can form stable complexes with various ligands. In nuclear fuel reprocessing, the uranyl ion forms complexes with tributyl phosphate (TBP) in the presence of nitric acid, facilitating the extraction of uranium from spent fuel.
類似化合物との比較
Similar Compounds
Uranyl Acetate: Similar to uranyl nitrate but with acetate ions instead of nitrate ions.
Uranyl Sulfate: Contains sulfate ions and is used in different industrial applications.
Uranyl Chloride: Contains chloride ions and is used in various chemical processes.
Uniqueness
Dioxouranium;nitric acid is unique due to its high solubility in water and its ability to form stable complexes with a wide range of ligands. This makes it particularly useful in nuclear fuel reprocessing and other applications where the efficient extraction and purification of uranium are required.
特性
IUPAC Name |
dioxouranium;nitric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO3.2O.U/c2*2-1(3)4;;;/h2*(H,2,3,4);;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYNHKOAYQRSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[U]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O8U |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
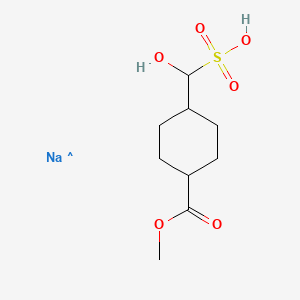
![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)

![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)
![3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B12299476.png)
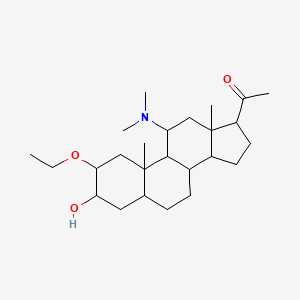
![2-oxo-N-[(7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]propanamide](/img/structure/B12299499.png)
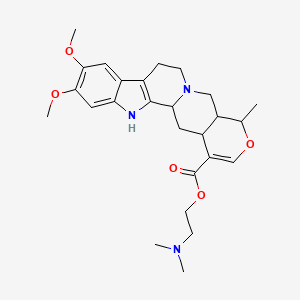
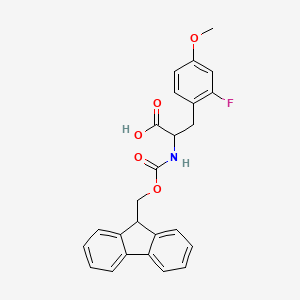
![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)
![[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)
![2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12299519.png)
![2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)
![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)
